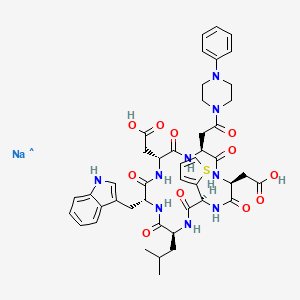

CID 168012898

Description

The compound with the identifier “CID 168012898” is a chemical entity that has garnered interest in various scientific fields. This compound’s unique structure and properties make it a subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C45H53N9NaO11S |

|---|---|

Molecular Weight |

951.0 g/mol |

InChI |

InChI=1S/C45H53N9O11S.Na/c1-25(2)19-30-40(60)47-31(20-26-24-46-29-12-7-6-11-28(26)29)41(61)49-33(22-37(56)57)43(63)48-32(21-36(55)54-16-14-53(15-17-54)27-9-4-3-5-10-27)42(62)50-34(23-38(58)59)44(64)52-39(45(65)51-30)35-13-8-18-66-35;/h3-13,18,24-25,30-34,39,46H,14-17,19-23H2,1-2H3,(H,47,60)(H,48,63)(H,49,61)(H,50,62)(H,51,65)(H,52,64)(H,56,57)(H,58,59);/t30-,31+,32-,33+,34-,39+;/m0./s1 |

InChI Key |

NCAUGQZULCOTEO-WUFMASRYSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C2=CC=CS2)CC(=O)O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O)CC5=CNC6=CC=CC=C65.[Na] |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C2=CC=CS2)CC(=O)O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O)CC5=CNC6=CC=CC=C65.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 168012898 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which includes step-by-step procedures to ensure the purity and yield of the compound. Common methods may involve multi-step organic synthesis, including the use of catalysts, solvents, and controlled temperature conditions.

Industrial Production Methods

Industrial production of CID 168012898 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

CID 168012898 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving CID 168012898 are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might be performed under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 168012898 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.

Biology: The compound may be used in biochemical assays to study enzyme interactions, cellular processes, or metabolic pathways.

Medicine: Research into CID 168012898 could reveal potential therapeutic applications, such as drug development or disease treatment.

Industry: The compound might be utilized in the production of materials, chemicals, or pharmaceuticals, contributing to various industrial processes.

Mechanism of Action

The mechanism by which CID 168012898 exerts its effects involves interactions at the molecular level. This includes binding to specific molecular targets, such as enzymes or receptors, and influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, whether in biological systems or chemical reactions.

Q & A

How to formulate a research question for studying CID 168012898 that aligns with academic rigor?

A well-structured research question should adhere to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Specific biological targets or pathways affected by CID 168012898.

- Intervention: Dosage ranges or experimental conditions.

- Comparison: Existing compounds with similar mechanisms.

- Outcome: Quantitative metrics (e.g., binding affinity, toxicity). Ensure the question avoids ambiguity and aligns with gaps identified in prior literature .

Table 1 : Key Components of Research Question Frameworks

| Framework | Components | Example for CID 168012898 |

|---|---|---|

| PICOT | Population, Intervention, Comparison, Outcome, Time | "How does CID 168012898 inhibit [Target X] compared to [Compound Y] under [Conditions Z] over 24h?" |

| FINER | Feasible, Interesting, Novel, Ethical, Relevant | "Is the novel mechanism of CID 1680128365 against [Disease A] reproducible in vivo?" |

Q. What are the best practices for designing experiments involving CID 168012898 to ensure reproducibility?

- Detailed Methodology : Document reagent sources (e.g., purity, supplier), equipment calibration, and protocol deviations. For novel synthesis steps, provide spectral data (NMR, HPLC) and purity thresholds .

- Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity.

- Replication : Perform triplicate runs for statistical robustness, and report mean ± SD in results .

Q. How to conduct a comprehensive literature review for CID 168012898-related studies?

- Systematic Searches : Use databases like PubMed, Reaxys, and SciFinder with Boolean operators (e.g., "CID 168012898 AND [Target] NOT [Disease]").

- Bias Mitigation : Include preprints (e.g., bioRxiv) and negative results to avoid publication bias.

- Gap Analysis : Map existing studies to identify under-researched areas (e.g., long-term toxicity or synergistic effects) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when studying CID 168012898's properties?

- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., batch variability vs. assay conditions). Use triangulation (e.g., orthogonal assays like SPR and ITC) to validate findings .

- Statistical Tools : Apply ANOVA or mixed-effects models to isolate confounding variables. For qualitative contradictions (e.g., conflicting mechanistic hypotheses), conduct meta-analyses of prior studies .

Q. What methodologies optimize the characterization of CID 168012898's novel properties?

- Multi-Technique Validation : Combine crystallography (for structural insights), molecular dynamics (for binding kinetics), and in vitro assays (e.g., IC50 determination).

- Stability Studies : Assess compound degradation under varying pH/temperature using LC-MS and quantify active fractions .

Q. How to integrate interdisciplinary approaches in CID 168012898 research?

- Collaborative Frameworks : Partner with computational chemists for QSAR modeling or with clinicians for translational relevance.

- Unified Hypotheses : Align biochemical findings with computational predictions (e.g., docking studies) to refine experimental priorities .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.